molecular formula C15H18N2O3 B1398547 Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1042693-50-4

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate

Cat. No.: B1398547
CAS No.: 1042693-50-4
M. Wt: 274.31 g/mol
InChI Key: KVDGVIDOAVMYIX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol . It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in neurotransmission . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their activity and leading to downstream effects on cellular processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, facilitated by the compound’s oxadiazole ring and tert-butylphenyl group .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating cell signaling pathways such as the PI3K/Akt pathway . It also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that drive its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, toxic effects can emerge, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its function and effectiveness . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate typically involves the reaction of 4-tert-butylbenzoic acid hydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxadiazole compounds .

Comparison with Similar Compounds

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:

  • Ethyl 3-(4-methylphenyl)-[1,2,4]oxadiazole-5-carboxylate
  • Ethyl 3-(4-chlorophenyl)-[1,2,4]oxadiazole-5-carboxylate
  • Ethyl 3-(4-nitrophenyl)-[1,2,4]oxadiazole-5-carboxylate

These compounds share similar structural features but differ in their substituents on the phenyl ring, leading to variations in their chemical and biological properties. This compound is unique due to the presence of the tert-butyl group, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-19-14(18)13-16-12(17-20-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDGVIDOAVMYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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